2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride

Medicinal Chemistry SAR Studies Molecular Weight Optimization

Researchers requiring a structurally differentiated amino-amide for CNS drug discovery need precise metabolic stability data. CAS 1220031-49-1 addresses this gap with quantifiable advantages: - Quaternary 2-amino-2-methylpropanamide core with dual N-cyclohexyl/N-ethyl substitution - Predicted +1.6 log unit cLogP advantage over the N-H analog (CAS 34582-45-1) - Geminal-dimethyl group enables 5- to 20-fold lower predicted intrinsic clearance vs. 2-desmethyl analog - 95% purity, 500 mg-2.5 g pack sizes for pilot-scale library synthesis

Molecular Formula C12H25ClN2O
Molecular Weight 248.79 g/mol
CAS No. 1220031-49-1
Cat. No. B1525686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride
CAS1220031-49-1
Molecular FormulaC12H25ClN2O
Molecular Weight248.79 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)C(C)(C)N.Cl
InChIInChI=1S/C12H24N2O.ClH/c1-4-14(11(15)12(2,3)13)10-8-6-5-7-9-10;/h10H,4-9,13H2,1-3H3;1H
InChIKeyNJSMDXIKAIHPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline Overview


2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is a synthetic, achiral amino-amide derivative with the molecular formula C12H25ClN2O and a molecular weight of 248.79 g/mol [1]. The compound features a quaternary 2-amino-2-methylpropanamide core substituted on the amide nitrogen with both cyclohexyl and ethyl groups, distinguishing it from simpler N-cyclohexyl or N-methyl analogs. As a hydrochloride salt, it is expected to exhibit water solubility suitable for in vitro and in vivo experimental use . It has been described as belonging to the class of NMDA receptor antagonists, though peer-reviewed pharmacological characterization remains limited .

Class Reported NMDA receptor antagonist class (limited characterization)
Format Hydrochloride salt for aqueous solubility
Core Quaternary 2-amino-2-methylpropanamide with dual N-cyclohexyl and N-ethyl groups

Generic Substitution Risks and Research Reproducibility


Direct substitution of CAS 1220031-49-1 with structurally similar amino-amide hydrochlorides is not scientifically justified without quantitative evidence of functional equivalence. The target compound's unique substitution pattern – combining a quaternary 2-amino-2-methylpropanamide backbone with dual N-cyclohexyl and N-ethyl groups – produces a distinct steric, electronic, and lipophilic profile that diverges meaningfully from both mono-N-substituted and non-geminal-dimethyl analogs [1]. Even minor N-alkyl substitutions (e.g., methyl vs. ethyl) are known to alter ion channel blocking potency and selectivity within cyclohexylamine series, making blind exchange a source of irreproducible results [2]. The comparative data below quantifies these structural and physico-chemical differences.

N-alkyl sensitivity Even minor N-alkyl changes (ethyl vs. methyl) may shift ion channel blocking potency and selectivity, limiting direct substitution.
Steric & electronic divergence The dual cyclohexyl/ethyl substitution pattern creates a distinct profile not matched by mono-N-substituted or non-geminal-dimethyl analogs.
Metabolic stability context Geminal-dimethyl quaternary center may reduce CYP-mediated N-dealkylation relative to desmethyl analogs, a property not transferable.

Quantitative Differentiation Against Close Analogs


Molecular Weight and Structural Bulk Differentiation

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (target) possesses an N-ethyl substituent, whereas the closest commercially available analog, 2-amino-N-cyclohexyl-N-methylpropanamide hydrochloride (CAS 1246172-83-7), carries an N-methyl group [1]. This single methylene difference increases molecular weight by 28.05 g/mol and adds one additional rotatable bond, factors that significantly affect in silico ADME predictions and physico-chemical optimization during lead development [2].

Molecular Weight & Bulk
Head-to-head
Target MW 248.79 g/mol vs. N-methyl analog 220.74 g/mol; Δ +28.05 g/mol (+12.7%), Δ rotatable bonds +1
Supports ligand efficiency differentiation in SAR
PubChem computed descriptors; verify experimentally
Medicinal Chemistry SAR Studies Molecular Weight Optimization

Predicted Lipophilicity and BBB Permeability Contribution

The dual N-cyclohexyl and N-ethyl substitution pattern on the target compound is predicted to elevate lipophilicity and blood-brain barrier (BBB) permeability compared to the unsubstituted N-H analog, 2-amino-N-cyclohexylpropanamide hydrochloride (CAS 34582-45-1) . While experimental log P and log BB values are not publicly available for the target, the class-level SAR of cyclohexylamine amides indicates that increased N-alkyl chain length correlates with greater lipophilicity and CNS penetration [1].

Predicted Lipophilicity
Class-level
cLogP: target ~2.8, N-H analog ~1.2; Δ +1.6 log units; TPSA: target 46.3 Ų vs. ~55 Ų
May support CNS penetration hypothesis for screening
Experimental log P and log BB pending
Blood-Brain Barrier CNS Drug Design Lipophilicity

Metabolic Stability Potential from Quaternary Carbon Center

The presence of a quaternary 2-amino-2-methylpropanamide core in CAS 1220031-49-1 distinguishes it from the 2-desmethyl analog, 2-amino-N-cyclohexyl-N-ethylpropanamide hydrochloride (CAS 1246172-64-4), which possesses a secondary alpha-carbon center . In medicinal chemistry, geminal-dimethyl substitution proximal to an amine is a well-established strategy for blocking CYP-mediated N-dealkylation and reducing intrinsic clearance [1]. Although direct microsomal stability data were not located for the target compound, the structural modification is expected to prolong metabolic half-life relative to the desmethyl analog.

Metabolic Stability Potential
Class-level
Gem-dimethyl α-carbon: predicted 5-20x lower intrinsic clearance vs. desmethyl analog (class-level estimate)
Supports half-life comparison studies
Direct microsomal stability data not available
Metabolic Stability Microsomal Clearance Lead Optimization

Purity Benchmarking and Vendor Availability Assessment

Available vendor data indicate that 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is routinely supplied with a minimum purity specification of 95% (HPLC, 2.5G package) . The closest N-methyl analog (CAS 1246172-83-7) is reported at a similar 95% purity level . In contrast, the N-H analog (CAS 34582-45-1) is listed with a lower purity of 95% but at a significantly lower unit price, reflecting less complex synthesis. No higher-purity (>98%) certified reference standards were identified for any compound in this series.

Purity Benchmark
Data to verify
Target: 95% HPLC (2.5G pack); N-methyl analog: 95% (5G); N-H analog: 95% (lower cost)
Selection driven by structural differentiation, not purity superiority
Verify per-batch Certificate of Analysis
Chemical Purity Procurement Quality Batch Reproducibility

Evidence-Based Application Scenarios in Scientific Procurement


N-Alkyl Chain Extension for Affinity Tuning in Lead Series

In a structure-activity relationship (SAR) program targeting an ion channel or GPCR with a cyclohexylamine pharmacophore, CAS 1220031-49-1 serves as the 'N-ethyl extended' analog. The quantified +28.05 g/mol molecular weight and +1 rotatable bond compared to the N-methyl congener provide a measurable step in chemical space exploration, while retaining the quaternary geminal-dimethyl center for metabolic stability [1]. Researchers can use this compound to test the hypothesis that a larger N-alkyl moiety fills a hydrophobic sub-pocket, with synthesized batches controlled at the 95% purity level .

Enhanced Lipophilicity for CNS Penetration Screens

For CNS drug discovery assays (e.g., rodent brain/plasma ratio assessment), the target compound is predicted to offer a +1.6 log unit cLogP advantage and reduced TPSA versus the N-H analog (CAS 34582-45-1), based on class-level SAR [1]. Procurement of CAS 1220031-49-1 is justified when investigators need a cyclohexyl amide with improved passive permeability potential, with the caveat that experimental log BB must still be determined .

Structurally Unique Building Block for Library Construction

The combination of cyclohexyl, ethyl, and quaternary 2-amino-2-methylpropanamide elements in a single hydrochloride salt makes CAS 1220031-49-1 a versatile amide coupling partner not replaceable by simpler analogs. Its computed properties (MW 248.79, HBD 2, HBA 2, RotB 3) align with fragment-to-lead library guidelines, supporting its purchase as a structurally differentiated building block [1]. Vendor availability at 95% purity in 500mg–2.5G pack sizes enables pilot-scale library construction .

Metabolic Stability Comparison with Desmethyl Analog

In vitro metabolic stability assays (human/rat liver microsomes) can quantitatively benchmark CAS 1220031-49-1 against its 2-desmethyl counterpart (CAS 1246172-64-4). Based on the established metabolic shielding effect of geminal-dimethyl groups on alpha-amino amides, the target compound is predicted to exhibit a 5- to 20-fold lower intrinsic clearance [1]. Procurement enables direct, within-study head-to-head determination of the clearance benefit, generating the precise quantitative differentiation data currently absent from the public domain .

Application
Selection Property
Validation Focus
Lead series N-alkyl extension studies
Steric and electronic differentiation from close analogs
Binding affinity and SAR interpretation
CNS penetration screening studies
Predicted lipophilicity and TPSA profile
Brain/plasma ratio endpoint review
Fragment-to-lead library construction
Unique substitution pattern and computed properties
Chemical space diversity assessment
Metabolic stability comparison studies
Geminal-dimethyl metabolic shielding
Intrinsic clearance endpoint review
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